6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde
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Overview
Description
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde is a complex organic compound that features a quinoline ring fused with a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with 5-methylnicotinaldehyde under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.
Major Products Formed
Oxidation: 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid.
Reduction: 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid
- 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinol
- 3,4-Dihydroquinolin-1(2H)-yl derivatives
Uniqueness
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde is unique due to its specific combination of a quinoline ring and a nicotinaldehyde moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties set it apart from other similar compounds.
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H16N2O/c1-12-9-13(11-19)10-17-16(12)18-8-4-6-14-5-2-3-7-15(14)18/h2-3,5,7,9-11H,4,6,8H2,1H3 |
InChI Key |
WGGIUTNHAXUSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C=O |
Origin of Product |
United States |
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